molecular formula C8H6N4O2 B13471824 2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid

2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid

Cat. No.: B13471824
M. Wt: 190.16 g/mol
InChI Key: LMEVZGZYIQYYNG-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization. One common method includes the reaction of 2-chloropyrimidine-5-carboxylic acid with pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of microwave irradiation for faster reaction times and higher yields may be employed .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades .

Comparison with Similar Compounds

    Pyrazole: A simple five-membered ring with two nitrogen atoms.

    Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.

    Imidazole: A five-membered ring with two nitrogen atoms at non-adjacent positions.

Comparison: 2-(1H-Pyrazol-1-YL)pyrimidine-5-carboxylic acid is unique due to the combination of both pyrazole and pyrimidine rings, which imparts distinct electronic and steric properties. This dual-ring structure allows for more versatile interactions with biological targets and greater potential for functionalization compared to simpler heterocycles .

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

2-pyrazol-1-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c13-7(14)6-4-9-8(10-5-6)12-3-1-2-11-12/h1-5H,(H,13,14)

InChI Key

LMEVZGZYIQYYNG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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